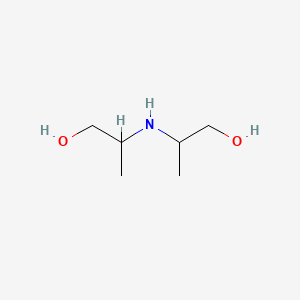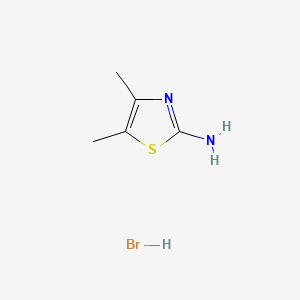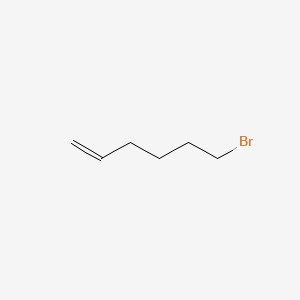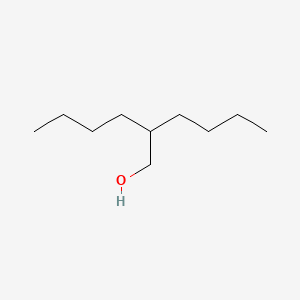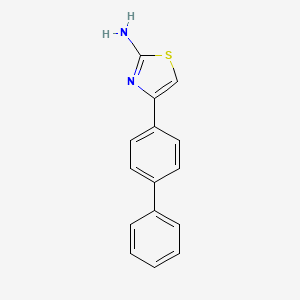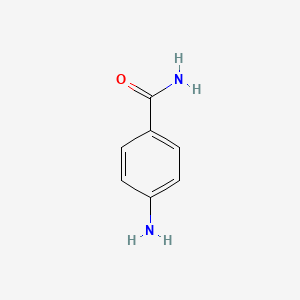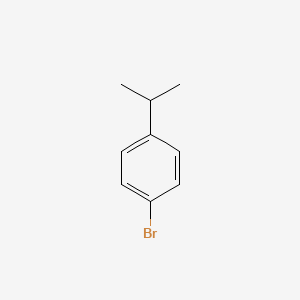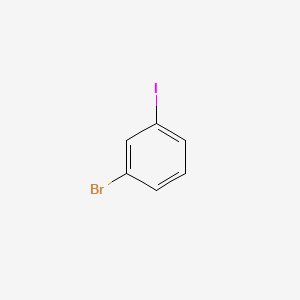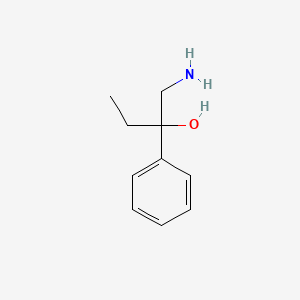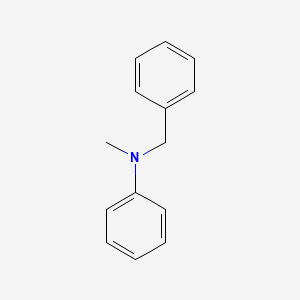
N-苄基-N-甲基苯胺
概述
描述
Synthesis Analysis
The synthesis of N-methylanilines, including N-Benzyl-N-methylaniline, often involves the conversion of benzylic azides in the presence of a Bronsted or Lewis acid and Et3SiH, demonstrating an efficient method for producing these compounds. For example, the combination of SnCl4Et3SiH with 4-n-butylbenzyl azide forms an aminodiazonium trichlorostannate(II), which rearranges to an iminium salt, subsequently reduced to N-methyl-4-n-butylaniline by Et3SiH (López & Nitzan, 1999).
Molecular Structure Analysis
The electronic structures and conformations of N-Benzyl-N-methylaniline and its derivatives have been extensively studied, revealing detailed insights into their molecular conformations. Photoelectron spectroscopy has been employed to study these molecules, providing estimates of twist angles and understanding the effects of methyl substitution on the molecular structure (Akaba et al., 1980).
Chemical Reactions and Properties
N-Benzyl-N-methylaniline participates in various chemical reactions, including oxidative direct cyclization with electron-deficient alkenes under CuCl(2)/O(2) catalysis, yielding tetrahydroquinolines in good yields. This highlights its reactivity and potential in synthesizing complex organic structures (Nishino et al., 2011).
Physical Properties Analysis
The physical properties of N-Benzyl-N-methylaniline and related compounds have been characterized through various techniques such as powder X-ray diffraction (PXRD), Fourier transform infrared spectroscopy (FTIR), and UV–vis–Near IR spectroscopy. These studies provide valuable information on the compound's crystalline structure, vibrational modes, and optical properties, essential for understanding its behavior in different environments (Kalaivanan & Srinivasan, 2017).
Chemical Properties Analysis
The chemical properties of N-Benzyl-N-methylaniline, such as its behavior in reactions involving carbonyl compounds, have been explored through spectrophotometric assays. These studies demonstrate its reactivity and its potential utility in identifying and measuring microgram amounts of various compounds, showcasing its versatility in chemical analysis and synthesis (Paz et al., 1965).
科学研究应用
机械化学合成
N-苄基-N-甲基苯胺: 可以通过机械化学方法合成,这是一种绿色化学方法。该过程利用机械能驱动化学反应,通常不需要溶剂。 它是一种最大限度地减少环境影响并降低能耗的技术 .
无溶剂N-甲基化
该化合物可用于二级胺的无溶剂N-甲基化。 这是在无溶剂球磨条件下实现的,这是一种比传统需要溶剂的方法更环保的替代方案 .
材料安全和处理
N-苄基-N-甲基苯胺: 具有特定的安全数据表 (SDS),提供有关处理、储存和处置的详细信息。 这些信息对于研究人员在实验室和工业环境中维护安全标准至关重要 .
还原胺化反应
该化合物可以参与还原胺化反应,其中它可能作为中间体。 可以使用甲醛作为甲基化剂,三乙酰氧基硼氢化钠作为还原剂,采用液态辅助研磨技术 .
叔胺的合成
N-苄基-N-甲基苯胺: 是一种叔胺,可以通过机械化学方法高产合成。 这种合成是更广泛的胺化学领域的一部分,对各种药物和精细化学品的生产至关重要 .
绿色化学方案的开发
该化合物通过机械化学的合成可以促进绿色化学方案的开发。 这些方案旨在减少或消除化学产品设计、制造和应用中危险物质的使用和产生 .
化工行业应用
N-苄基-N-甲基苯胺: 可用于化工行业合成其他化合物。 它的性质使其成为生产染料、药物和农用化学品的宝贵中间体 .
反应选择性的研究
该化合物也用于反应选择性的研究。 研究表明,与传统的溶剂法相比,机械化学方法可以产生不同的产物,而N-苄基-N-甲基苯胺可以作为这些研究的一部分来了解这些选择性差异 .
作用机制
Target of Action
N-Benzyl-N-methylaniline is a tertiary amine
Mode of Action
It’s known that the compound can undergo thermal rearrangement, producing methylamine, diphenylmethane, and other products . This suggests that the compound might interact with its targets through a series of chemical transformations, possibly involving the formation and breaking of chemical bonds.
Biochemical Pathways
The compound is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . This suggests that it might be involved in various biochemical reactions and pathways, particularly those involving the synthesis of complex organic compounds.
Pharmacokinetics
The compound has a molar mass of 19728 g/mol , which might influence its absorption and distribution within the body. It’s also worth noting that the compound has a boiling point of 311 °C and a density of 1.046 g/cm3 at 20 °C , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-N-methylaniline. For instance, the compound’s reactivity can be influenced by temperature, as evidenced by its thermal rearrangement . Additionally, the compound’s synthesis via mechanochemical methods suggests that mechanical processes, such as grinding in a ball mill, can also influence its action .
安全和危害
未来方向
生化分析
Biochemical Properties
N-Benzyl-N-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of methyl groups. For instance, it is involved in the N-methylation of secondary amines under solvent-free conditions . This interaction is crucial for the formation of tertiary amines, which are important intermediates in organic synthesis.
Cellular Effects
N-Benzyl-N-methylaniline affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the benzylic position reactions, such as free radical bromination and nucleophilic substitution . These reactions can alter the cellular environment, leading to changes in cell function and metabolism.
Molecular Mechanism
At the molecular level, N-Benzyl-N-methylaniline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been used in the synthesis of N-methylated amine derivatives, where it interacts with formalin and sodium triacetoxyborohydride as a reducing agent . These interactions result in the formation of new chemical bonds and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-methylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Benzyl-N-methylaniline can undergo oxidative degradation, leading to the formation of various by-products . These by-products can have different biochemical activities, affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-methylaniline vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic, leading to adverse effects on the central nervous system, liver, and kidneys . These threshold effects are important considerations in the design of experiments and therapeutic applications.
Metabolic Pathways
N-Benzyl-N-methylaniline is involved in several metabolic pathways, including the microsomal metabolism of N-benzylamines. It undergoes oxidative debenzylation and ring hydroxylation, resulting in the formation of various metabolites . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound.
Transport and Distribution
Within cells and tissues, N-Benzyl-N-methylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and potential therapeutic effects.
Subcellular Localization
N-Benzyl-N-methylaniline’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects
属性
IUPAC Name |
N-benzyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGVFCKZRHKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060630 | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-30-2 | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-phenylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-PHENYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when N-Benzyl-N-methylaniline is subjected to high temperatures?
A1: Heating N-Benzyl-N-methylaniline under reflux or in sealed tubes at high temperatures (~315°C) for extended periods (100 hours) causes it to undergo a thermal rearrangement. This rearrangement leads to the formation of several products, including methylamine, diphenylmethane, and other products. [, ]
Q2: What is significant about the thermal rearrangement of N-Benzyl-N-methylaniline?
A2: Research suggests that the thermal rearrangement of N-Benzyl-N-methylaniline might proceed through a radical mechanism and exhibit a cage effect. [] Further investigation into these mechanistic aspects could offer valuable insights into the reactivity of similar compounds.
Q3: Has N-Benzyl-N-methylaniline been used in any specific chemical applications?
A3: Yes, N-Benzyl-N-methylaniline N-oxide, a derivative of the compound, has been explored for its use in cyclodextrin modification. It has shown potential for the unsymmetrical introduction of two functional groups into cyclodextrin molecules. [] This application highlights the potential of this compound class in supramolecular chemistry.
Q4: What is known about the metabolism of N-Benzyl-N-methylaniline?
A4: Studies have investigated the in vitro hepatic microsomal metabolism of N-Benzyl-N-methylaniline. [] While specific details on the metabolic pathways are not provided in the abstract, this research area is crucial for understanding the compound's potential behavior in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)

